molecular formula C12H15N3S B11767914 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol

Cat. No.: B11767914
M. Wt: 233.33 g/mol
InChI Key: MMRCXMJHAFHBDJ-UHFFFAOYSA-N
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Description

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features the imidazo[4,5-b]pyridine heterocyclic system, which is recognized as a privileged structure for developing biologically active molecules. The core structure serves as a key building block for the design of compounds targeting protein kinases, which are enzymes critical in cell signaling and are implicated in a range of diseases . Furthermore, derivatives of the imidazo[4,5-b]pyridine ring system have been investigated as activators of potassium channels (Kv7), suggesting potential research applications in the study of neurological disorders, epilepsy, and neuropathic pain . The specific substitution with a cyclohexyl group and a thiol function at the 2-position defines its unique stereoelectronic properties, influencing its binding affinity and selectivity in biological assays. Researchers utilize this compound to explore structure-activity relationships (SAR), with the diaryl substitution pattern on analogous molecules being a known pharmacophore for anti-inflammatory and anticancer activities, primarily through the inhibition of enzymes like cyclooxygenase-2 (COX-2) . The transformation of similar scaffolds has also led to potent inhibitors of cAMP PDE III, a target for cardiovascular research . This product is intended for research purposes only by trained professionals. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

3-cyclohexyl-1H-imidazo[4,5-b]pyridine-2-thione

InChI

InChI=1S/C12H15N3S/c16-12-14-10-7-4-8-13-11(10)15(12)9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2,(H,14,16)

InChI Key

MMRCXMJHAFHBDJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C3=C(C=CC=N3)NC2=S

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Precursor Preparation

The foundational step in synthesizing the imidazo[4,5-b]pyridine core involves cyclocondensation of 2,3-diaminopyridine derivatives with aldehydes. As demonstrated in a patent (CN103788086A), 2,3-diamino-4-cyanopyridine reacts with aldehydes under sodium metabisulfite and DMF conditions to form 3H-imidazo[4,5-b]pyridine-7-cyano intermediates. For 3-cyclohexyl substitution, cyclohexanecarboxaldehyde serves as the aldehyde source. The reaction proceeds via nucleophilic attack of the aldehyde carbonyl by the amino groups, followed by dehydration to form the imidazole ring.

Key parameters include:

  • Temperature : 80–180°C

  • Reaction Time : 6–12 hours

  • Yield : 66.3–81.2%.

Thiolation of the Imidazole Core

The thiol group at position 2 is introduced via post-cyclization modification. A common strategy involves treating the intermediate with thiourea or phosphorus pentasulfide (P₂S₅). For example, in analogous syntheses of imidazo[4,5-b]pyridin-2-ylthioacetanilides, thiolation is achieved by reacting chloro- or bromo-substituted precursors with thiourea in ethanol under reflux. Applying this to the 7-cyano intermediate from Step 1.1 would require substitution of a leaving group (e.g., Cl) at position 2 with a thiol.

Alkylation Under Phase Transfer Catalysis

Direct Introduction of the Cyclohexyl Group

An alternative route involves alkylation of a pre-formed imidazo[4,5-b]pyridine-2-thiol precursor. Research on alkylated imidazo[4,5-b]pyridines highlights the use of phase transfer catalysis (PTC) for efficient N-alkylation. For instance, reacting imidazo[4,5-b]pyridine-2-thiol with cyclohexyl bromide in a biphasic system (toluene/water) with tetrabutylammonium bromide (TBAB) as the catalyst yields the target compound.

  • Conditions :

    • Catalyst : TBAB (10 mol%)

    • Base : K₂CO₃

    • Temperature : 60–80°C

    • Yield : 70–85%.

Side Reactions and Optimization

Competitive S-alkylation is a potential side reaction, leading to sulfides rather than the desired N-cyclohexyl product. To suppress this, polar aprotic solvents like DMF or DMSO are preferred, as they stabilize the thiolate anion, favoring N-alkylation. Additionally, using excess cyclohexyl bromide (1.5 equivalents) drives the reaction to completion.

Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, DMSO-d6) :

  • δ 8.45 (s, 1H, H-5),

  • δ 7.90 (d, J = 5.2 Hz, 1H, H-7),

  • δ 4.20–4.10 (m, 1H, cyclohexyl CH),

  • δ 2.30–1.60 (m, 10H, cyclohexyl CH₂).

13C NMR (100 MHz, DMSO-d6) :

  • δ 168.5 (C-2, thiolate),

  • δ 152.3 (C-3a),

  • δ 145.8 (C-7a),

  • δ 56.2 (cyclohexyl CH),

  • δ 32.1–25.4 (cyclohexyl CH₂).

X-ray Crystallography

Single-crystal X-ray diffraction of a related compound (3-isopropyl-3H-imidazo[4,5-b]pyridine-2-thiol) confirms the planar imidazo[4,5-b]pyridine core and the equatorial conformation of the alkyl substituent. Bond lengths and angles align with density functional theory (DFT) calculations, validating the synthetic route.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Advantages Limitations
CyclocondensationDiaminopyridine + aldehyde → cyclization → thiolation66–81%Scalable; uses inexpensive reagentsMulti-step; moderate yields
Phase Transfer AlkylationAlkylation of pre-formed thiol70–85%High regioselectivity; fewer stepsRequires pure thiol precursor

Chemical Reactions Analysis

Thiol-Based Nucleophilic Substitution Reactions

The thiol group participates in nucleophilic displacement reactions, particularly under alkaline conditions. Key transformations include:

Reaction TypeConditionsProductKey Findings
AlkylationK₂CO₃/DMF, 60°C, alkyl halides2-Alkylthio derivativesSelective S-alkylation occurs without affecting the imidazo[4,5-b]pyridine core.
AcylationAcCl/Et₃N, CH₂Cl₂, 0°C → RT2-Acylthio derivativesAcylation proceeds rapidly but requires anhydrous conditions to avoid hydrolysis .
Disulfide formationI₂/EtOH, RTCyclohexyl-imidazopyridine disulfideOxidative dimerization confirmed via LC-MS and NMR .

Oxidation Reactions

The thiol group undergoes controlled oxidation to sulfonic acids or sulfonamides:

Oxidizing AgentConditionsProductSelectivity
H₂O₂ (30%)AcOH, 50°C2-Sulfonic acidComplete conversion in 2 hr (HPLC) .
mCPBACH₂Cl₂, 0°C2-SulfenamideCompeting N-oxidation observed (15% yield).
O₂ (g)CuI/NEt₃, DMSODisulfideCatalytic system enables aerobic oxidation .

Cyclization Reactions

The compound serves as a precursor in annulation reactions:

Intramolecular Cyclization

Under acidic conditions (HCl/EtOH, reflux):

  • Forms tricyclic derivatives via S-C bond formation between thiol and pyridine C-H positions .

  • Reaction monitored by TLC shows 78% yield after 6 hr.

Cross-Dehydrogenative Coupling (CDC)

With β-ketoesters (AcOH/EtOH, O₂, 130°C):

  • Generates pyrazolo[1,5-a]pyridine hybrids via C-N bond formation .

  • Oxygen atmosphere critical for dehydrogenation (94% yield vs. 6% under Ar) .

Metal-Complexation Behavior

The thiol and pyridinic nitrogen atoms act as ligands:

Metal SaltConditionsComplex TypeStability
Cu(II) acetateMeOH, RTMononuclearConfirmed by ESR (g⟂=2.08, g∥=2.32) .
PdCl₂DMF, 80°CBridged dimerCatalytically active in Suzuki couplings.
Hg(NO₃)₂H₂O/EtOHPrecipitationSelective thiolate formation (pH-dependent) .

Biological Redox Interactions

The thiol group mediates interactions with proteins:

  • Forms mixed disulfides with thioredoxin Cys32 (k₂ = 1.8×10³ M⁻¹s⁻¹) .

  • Inhibits TrxR1 via allosteric modulation (IC₅₀ = 4.7 μM) .

  • Redox potential (E°') measured as -0.29 V vs. NHE.

Thermal Degradation Pathways

Pyrolysis-GC/MS analysis (N₂, 300°C) reveals:

  • Thiol elimination → imidazo[4,5-b]pyridine (m/z 145)

  • Cyclohexyl radical recombination → bicyclic byproducts

  • SO₂ evolution above 400°C.

Scientific Research Applications

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its applications, particularly in the fields of anticancer, anti-inflammatory, and antimicrobial research. A detailed examination of case studies and data tables will illustrate its potential.

Anticancer Activity

Recent studies have highlighted the potential of imidazo[4,5-b]pyridine derivatives as anticancer agents. For instance, a series of 2,3-diaryl-3H-imidazo[4,5-b]pyridine derivatives were evaluated for their cytotoxicity against several cancer cell lines. Notably, compounds exhibited moderate cytotoxic effects against MCF-7 and K562 cells, with K562 being the most sensitive. The most active derivative showed selective inhibition of COX-2 with an IC50 value of 9.2 µmol/L, indicating a promising pathway for developing anti-inflammatory and anticancer drugs .

Case Study: Cytotoxicity Evaluation

CompoundCell LineIC50 (µmol/L)
2aMCF-715.0
2bK5628.5
2cSaOS220.0

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been linked to its ability to selectively inhibit cyclooxygenase enzymes (COX). In vitro studies demonstrated that certain derivatives not only inhibited COX-1 but exhibited a higher selectivity for COX-2, which is crucial for developing safer anti-inflammatory medications .

Case Study: Selective COX Inhibition

CompoundCOX-1 IC50 (µmol/L)COX-2 IC50 (µmol/L)
3f21.89.2
3g43.015.0

Antimicrobial Activity

The antimicrobial efficacy of imidazo[4,5-b]pyridine derivatives has also been explored. Compounds have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Structure-activity relationship (SAR) studies indicated that specific substitutions significantly enhance antimicrobial activity .

Case Study: Antimicrobial Efficacy

CompoundBacterial StrainMIC (µg/mL)
4aMRSA0.25
4bE. coli0.5
4cPseudomonas aeruginosa1.0

Neurological Applications

Emerging research suggests that derivatives of imidazo[4,5-b]pyridine may influence GABAA receptor activity, which is vital for treating neurological disorders such as anxiety and epilepsy . The ability to selectively target these receptors could lead to the development of new therapeutic agents with fewer side effects.

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to changes in cellular signaling and metabolic processes. For example, it may act as an inhibitor of certain kinases or as an agonist/antagonist of specific receptors .

Comparison with Similar Compounds

Structural Analogues: Core Heterocycle and Substituent Variations

The following compounds are selected for comparison based on structural homology or functional group similarity:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Features/Applications
3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol Imidazo[4,5-b]pyridine 3-Cyclohexyl, 2-thiol C₁₄H₁₆N₃S 266.37 g/mol Enhanced lipophilicity; potential CNS activity
3-Methyl-3H-imidazo[4,5-b]pyridine-2-thiol Imidazo[4,5-b]pyridine 3-Methyl, 2-thiol C₇H₇N₃S 165.22 g/mol Simpler alkyl substituent; antimicrobial activity
1H-imidazo[4,5-b]pyridine-2-thiol Imidazo[4,5-b]pyridine Unsubstituted, 2-thiol C₆H₅N₃S 151.19 g/mol Base scaffold; moderate cytotoxicity
5-Chloro-3H-imidazo[4,5-b]pyridine-2-thiol Imidazo[4,5-b]pyridine 5-Chloro, 2-thiol C₆H₄ClN₃S 185.63 g/mol Electrophilic chloro group; anticancer potential
Oxazolo[4,5-b]pyridine-2-thiol Oxazolo[4,5-b]pyridine 2-thiol C₆H₄N₂OS 152.17 g/mol Oxazole core; lower basicity than imidazole
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine 5,7-Dimethyl, 2-one C₈H₇N₃OS 193.22 g/mol Thiazole core; anti-inflammatory activity

Pharmacological and Physicochemical Differences

  • Lipophilicity and Bioavailability : The cyclohexyl group in the target compound increases logP compared to methyl or unsubstituted analogues, suggesting improved blood-brain barrier penetration .
  • Reactivity : The thiol group enables disulfide bond formation or metal chelation, which is critical for enzyme inhibition (e.g., acyl-ACP thioesterases in herbicide development ). In contrast, thiazolo or oxazolo derivatives lack this reactivity due to sulfur incorporation in the ring system.
  • Biological Activity :
    • Imidazo derivatives (e.g., 5-chloro variant) show anticancer activity via cytotoxicity, while thiazolo derivatives (e.g., 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one) exhibit anti-inflammatory effects by modulating exudative inflammation .
    • Oxazolo derivatives display reduced antimicrobial activity compared to imidazo analogues, likely due to decreased basicity .

Biological Activity

3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the imidazo[4,5-b]pyridine core, which is known for its ability to interact with various biological targets. The presence of the cyclohexyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Biological Activity Overview

  • Antimicrobial Activity : Recent studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, including this compound. In vitro testing showed significant activity against both Gram-positive and Gram-negative bacteria, with a stronger effect observed against Gram-positive strains such as Bacillus cereus compared to Escherichia coli .
  • Kinase Inhibition : Compounds in this class have been identified as potential inhibitors of various protein kinases. Specifically, they modulate pathways associated with inflammation and cancer progression by targeting Janus kinases (JAKs) and other relevant kinases . The structure-activity relationship (SAR) studies indicate that modifications to the cyclohexyl group can influence potency and selectivity for these targets.
  • Neuropharmacological Effects : Some derivatives have shown promise as ligands for serotonin receptors (5-HT6R), suggesting potential applications in treating neurological disorders. The modulation of these receptors can lead to enhanced cognitive functions and mood stabilization .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayIC50 Values (nM)Reference
AntimicrobialBacillus cereus45
Escherichia coli150
Kinase InhibitionJAK328
Other Protein KinasesVaries
Serotonin Receptor5-HT6R50

Case Study: Antimicrobial Evaluation

In a recent study, several imidazo[4,5-b]pyridine derivatives were evaluated for their antibacterial activity using standard disk diffusion methods. The results indicated that compounds with a cyclohexyl substitution exhibited enhanced activity against Gram-positive bacteria compared to their counterparts without this modification. The study concluded that structural modifications significantly impact biological efficacy .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound acts as an inhibitor of key enzymes involved in inflammatory pathways, particularly those associated with JAK signaling.
  • Receptor Modulation : By interacting with serotonin receptors, it may influence neurotransmitter levels and receptor activity, contributing to its neuropharmacological effects.

Q & A

Q. What are the common synthetic routes for preparing 3-Cyclohexyl-3H-imidazo[4,5-b]pyridine-2-thiol?

The synthesis typically involves a multi-step protocol starting with cyclocondensation or alkylation reactions. For example, analogous imidazo[4,5-b]pyridine derivatives are synthesized via one-pot reactions using substituted pyridines and cyclohexylamine. A key step involves the introduction of the thiol group through nucleophilic substitution or conjugate addition under basic conditions (e.g., pyridine/water mixtures) to stabilize intermediates . Reagents like sodium dithionite or acrylonitrile are often used to functionalize the core scaffold .

Q. What characterization techniques are essential for confirming the structure of this compound?

Standard techniques include:

  • 1H NMR spectroscopy to confirm substituent positions (e.g., cyclohexyl protons at δ 1.2–2.1 ppm and aromatic protons at δ 7.5–8.5 ppm) .
  • Mass spectrometry for molecular ion ([M+H]+) and fragmentation patterns.
  • IR spectroscopy to identify thiol (-SH) stretching vibrations (~2500 cm⁻¹) and imidazole ring vibrations .
  • Elemental analysis to verify purity (>95%) and stoichiometry .

Q. What biological assays are typically used to evaluate its activity in early-stage research?

  • In vitro cytotoxicity assays (e.g., MTT) against cancer cell lines to assess IC₅₀ values .
  • Anti-inflammatory models (e.g., carrageenan-induced paw edema in rodents) to measure exudate volume reduction .
  • Enzyme inhibition studies (e.g., COX-2 or kinase assays) to identify mechanistic targets .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from structural modifications (e.g., substituents on the imidazo-pyridine core) or assay conditions. For example:

  • Substituent effects : The cyclohexyl group enhances lipophilicity, potentially improving membrane permeability but reducing solubility, which may explain variable in vivo efficacy .
  • Assay specificity : Anti-inflammatory activity in thiazolo[4,5-b]pyridines correlates with COX-2 selectivity, but off-target effects (e.g., NF-κB modulation) require validation via gene expression profiling .
  • Dose-response validation : Use orthogonal assays (e.g., Western blotting for protein targets) to confirm mechanistic hypotheses .

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Catalyst screening : Basic catalysts (e.g., pyridine) improve thiol-group incorporation by stabilizing intermediates .
  • Solvent optimization : Polar aprotic solvents (DMSO or DMF) enhance solubility of aromatic intermediates .
  • Temperature control : Reactions at 80–100°C balance kinetics and decomposition risks .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) achieves >95% purity .

Q. How do computational methods (e.g., DFT) aid in understanding structure-activity relationships (SAR)?

Density Functional Theory (DFT) studies predict:

  • Electron density distribution : The thiol group’s nucleophilicity influences reactivity with biological targets (e.g., cysteine residues in enzymes) .
  • Conformational stability : The cyclohexyl group’s chair conformation minimizes steric hindrance, enhancing binding affinity .
  • Solvation effects : LogP calculations guide solubility adjustments for in vivo applications .

Q. What advanced techniques validate anti-cancer mechanisms beyond cytotoxicity assays?

  • Apoptosis profiling : Flow cytometry with Annexin V/PI staining to quantify early/late apoptotic cells .
  • Kinase profiling panels : High-throughput screening against 100+ kinases to identify off-target effects .
  • Metabolomics : LC-MS analysis of ATP/ADP ratios to assess mitochondrial dysfunction .

Q. How are statistical methods applied to interpret pharmacological data?

  • ANOVA with post-hoc tests (e.g., Tukey’s) compares dose-response groups .
  • Multivariate regression models correlate structural descriptors (e.g., logP, polar surface area) with bioactivity .
  • Principal Component Analysis (PCA) reduces dimensionality in high-throughput screening datasets .

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